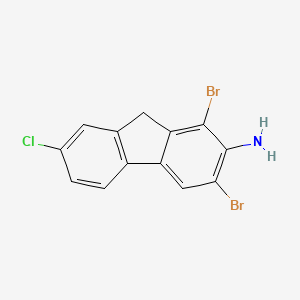

Fluoren-2-amine, 1,3-dibromo-7-chloro-

Description

Significance of Fluorene (B118485) and its Derivatives in Advanced Chemical Research

Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives are a cornerstone in modern organic chemistry and materials science. entrepreneur-cn.com The unique electronic and photophysical properties of the fluorene core structure make it a versatile building block for a wide array of functional molecules. entrepreneur-cn.com These compounds are integral to the development of high-performance organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. entrepreneur-cn.com The inherent fluorescence and conductivity of fluorene derivatives are key to their utility in these technologies. entrepreneur-cn.com

Beyond materials science, fluorene derivatives have shown significant potential in medicinal chemistry. Researchers have investigated their applications in developing anti-tumor, anti-inflammatory, and antibacterial agents. entrepreneur-cn.com The rigid, planar structure of the fluorene system provides a scaffold for designing molecules that can interact with biological targets. The ability to introduce various functional groups onto the fluorene backbone allows for the fine-tuning of their chemical, physical, and biological activities. entrepreneur-cn.com

Overview of Halogenated Aminofluorene Structures

Halogenated aminofluorene structures are a subclass of fluorene derivatives characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and an amine group attached to the fluorene framework. The introduction of halogens can significantly modify the electronic properties, reactivity, and biological activity of the parent aminofluorene molecule. nih.gov Halogenation can influence factors such as lipophilicity and membrane permeability, which are crucial in the design of pharmacologically active compounds. nih.gov

The amine group, on the other hand, provides a site for further chemical modifications, such as acylation or the formation of Schiff bases, expanding the synthetic possibilities. 2-Aminofluorene (B1664046) itself is a well-studied compound, primarily in the context of its metabolic activation to carcinogenic species. wikipedia.orgnih.gov This body of research provides valuable insights into the reactivity of the amine group on the fluorene ring system. The combination of halogens and an amine group on a fluorene scaffold creates a multifunctional molecule with potential for diverse applications.

Research Context of Fluoren-2-amine, 1,3-dibromo-7-chloro- as a Synthetic Intermediate

Fluoren-2-amine, 1,3-dibromo-7-chloro- is a polyhalogenated derivative of 2-aminofluorene. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure strongly suggests its role as a synthetic intermediate. The presence of multiple reactive sites—the amine group and the bromine and chlorine atoms—makes it a valuable precursor for the synthesis of more complex molecules.

The bromine atoms at positions 1 and 3, and the chlorine atom at position 7, can be targeted in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. The amine group at position 2 can be diazotized and converted into a range of other functional groups or used as a directing group in further electrophilic aromatic substitution reactions. The differential reactivity of the bromine and chlorine atoms may also allow for selective, stepwise modifications of the fluorene core.

The strategic placement of these functional groups allows chemists to build complex molecular architectures with precise control over the final structure. This makes Fluoren-2-amine, 1,3-dibromo-7-chloro- a potentially important building block for creating novel materials with tailored electronic properties or for synthesizing complex drug candidates.

Data on Related Fluorene Compounds

To provide context for the properties of Fluoren-2-amine, 1,3-dibromo-7-chloro-, the following tables detail information on the parent compound, 2-aminofluorene, and a related dibrominated aminofluorene.

Table 1: Physicochemical Properties of 2-Aminofluorene

| Property | Value |

| Chemical Formula | C13H11N |

| Molar Mass | 181.24 g/mol |

| Appearance | White to tan solid |

| Melting Point | 125-132 °C |

| Water Solubility | <0.1 g/100 mL at 19.5 °C |

| CAS Number | 153-78-6 |

Data sourced from PubChem CID 1539 nih.gov

Table 2: Properties of 3,7-Dibromo-9H-fluoren-2-amine

| Property | Value |

| Chemical Formula | C13H9Br2N |

| Molar Mass | 339.03 g/mol |

| CAS Number | 1785-40-6 |

Data sourced from BLDpharm bldpharm.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

1785-18-8 |

|---|---|

Molecular Formula |

C13H8Br2ClN |

Molecular Weight |

373.47 g/mol |

IUPAC Name |

1,3-dibromo-7-chloro-9H-fluoren-2-amine |

InChI |

InChI=1S/C13H8Br2ClN/c14-11-5-9-8-2-1-7(16)3-6(8)4-10(9)12(15)13(11)17/h1-3,5H,4,17H2 |

InChI Key |

KGMYOYRFPWGQHB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)C3=CC(=C(C(=C31)Br)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for Fluoren 2 Amine, 1,3 Dibromo 7 Chloro and Analogous Structures

Strategic Bromination and Chlorination of the Fluorene (B118485) Core

The introduction of halogen atoms at specific positions on the fluorene scaffold is a critical step in the synthesis of compounds like 1,3-dibromo-7-chloro-fluoren-2-amine. The reactivity of the fluorene nucleus allows for electrophilic halogenation, and the directing effects of existing substituents guide the regioselectivity of these reactions. nih.gov

The positions 2, 7, 3, and 6 of the fluorene ring are the most susceptible to electrophilic attack. The selective introduction of bromine and chlorine atoms can be achieved by carefully choosing the halogenating agent and reaction conditions. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used reagents for the halogenation of fluorene and its derivatives in polar solvents. rsc.org The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of N-halosuccinimides, allowing for efficient and regioselective halogenation of arenes under mild conditions without the need for additional catalysts. organic-chemistry.org

The directing effects of substituents on the fluorene ring play a crucial role in determining the position of subsequent halogenation. For example, an electron-donating group at the C2 position would likely direct incoming electrophiles to the C1 and C3 positions. Conversely, an electron-withdrawing group would deactivate the ring towards further electrophilic substitution.

Table 1: Reagents for Regioselective Halogenation of Fluorene

| Halogenating Agent | Solvent | Typical Position of Halogenation |

|---|---|---|

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 2, 7 |

| N-Chlorosuccinimide (NCS) | Acetic Acid | 2, 7 |

| Bromine (Br₂) | Chloroform with FeCl₃ catalyst | 2, 7 |

To achieve a specific polysubstituted pattern like 1,3-dibromo-7-chloro, a multi-step halogenation sequence is necessary. This involves a stepwise introduction of the halogen atoms, often interspersed with other functional group manipulations. For example, one could envision a synthetic route starting with the chlorination of fluorene at the 7-position, followed by the introduction of a directing group at the 2-position to facilitate bromination at the 1 and 3-positions. The order of halogenation is critical to ensure the desired regiochemistry. The synthesis of 2,7-dihalogeno-fluorenes is a common starting point for more complex derivatives. rsc.orgucf.edu

Introduction of the Amino Group: Amination Reactions

The introduction of an amino group, particularly at the C2 position of the fluorene core, is a key step in the synthesis of the target molecule. This is typically achieved through the amination of a corresponding halogenated fluorene precursor. Traditional methods for aromatic amination often involve nucleophilic aromatic substitution, which can be challenging for unactivated aryl halides. nih.gov

Modern synthetic chemistry offers more efficient methods, such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide. Direct amination using ammonia (B1221849) or its surrogates is also a viable route. researchgate.net For instance, a 2-bromofluorene (B47209) derivative could be subjected to a palladium-catalyzed amination reaction with ammonia to introduce the amino group at the desired position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields.

Another approach involves the reduction of a nitro group. If a 2-nitrofluorene (B1194847) derivative is accessible, it can be reduced to the corresponding 2-aminofluorene (B1664046) using various reducing agents, such as tin(II) chloride or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrazine (B178648) hydrate. nih.govnih.gov

Table 2: Common Methods for the Amination of Aryl Halides

| Reaction Name | Catalyst/Reagent | Amine Source | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligand | Ammonia, primary or secondary amines | High functional group tolerance, mild reaction conditions. |

| Ullmann Condensation | Copper catalyst | Ammonia, primary or secondary amines | Often requires higher temperatures. |

| Nucleophilic Aromatic Substitution | Strong base | Ammonia | Typically requires an activated aryl halide. |

Transition Metal-Catalyzed Coupling Reactions for Fluorene Scaffold Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the further functionalization of the halogenated fluorene scaffold, allowing for the introduction of a wide variety of substituents.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netnih.govmdpi.com In the context of fluorene chemistry, a halogenated fluorene derivative can be coupled with an aryl or vinyl boronic acid or ester to introduce new substituents. For instance, a 1,3-dibromo-7-chloro-fluoren-2-amine could potentially be further functionalized at the bromine-bearing positions using this methodology. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and selectivity. rsc.org One-pot halogenation followed by a Suzuki cross-coupling reaction has been demonstrated as an efficient strategy for the synthesis of biaryl compounds. organic-chemistry.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling on Fluorene Derivatives

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | P(t-Bu)₃, SPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF/H₂O |

The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly valuable for introducing alkyne functionalities onto the fluorene core, which can then be further elaborated. scientific.netresearchgate.netorganic-chemistry.org A halogenated fluorene can serve as the aryl halide component in this reaction. The resulting alkynylfluorene derivatives are useful intermediates for the synthesis of more complex structures, including conjugated polymers and materials with interesting photophysical properties. The reaction is typically carried out under mild conditions with a base such as an amine, which also often serves as the solvent. wikipedia.org

Table 4: Key Components of the Sonogashira Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Palladium Catalyst | Main catalyst for the cross-coupling cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne | CuI |

| Base | Neutralizes the HX byproduct and facilitates catalyst regeneration | Triethylamine, Diisopropylamine |

Palladium-Catalyzed C-N Bond Formation

A key step in the synthesis of Fluoren-2-amine, 1,3-dibromo-7-chloro- would likely involve the introduction of the amine group onto a pre-functionalized fluorene core. Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, stands out as a powerful and versatile method for this transformation. This reaction allows for the coupling of an amine with an aryl halide or triflate.

In a hypothetical synthesis, a 1,3-dibromo-7-chloro-2-halofluorene precursor could be reacted with a suitable ammonia surrogate or an amine under palladium catalysis. The choice of ligand is crucial for the success of such reactions, as it influences the catalyst's activity and selectivity. nih.gov For instance, the use of specialized biaryl phosphine ligands has been shown to facilitate the amination of challenging aryl chloride and bromide substrates. nih.gov

The reaction would likely proceed by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond at the C2 position of the fluorene ring, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. A significant challenge in this approach is the potential for competing reactions at the other halogenated sites (C1, C3, and C7). The relative reactivity of the different carbon-halogen bonds (e.g., C-I > C-Br > C-Cl) would need to be carefully considered to achieve selective amination at the desired position.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Aryl Halides

| Entry | Aryl Halide | Amine Source | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aryl Bromide | Ammonia | Pd(OAc)₂ / Ligand | NaOtBu | Toluene | 100 | 75-90 |

| 2 | Aryl Chloride | Benzophenone Imine | Pd₂ (dba)₃ / Ligand | K₃PO₄ | Dioxane | 110 | 80-95 |

| 3 | Aryl Iodide | Aqueous Ammonia | Pd Catalyst / KPhos | KOH | Water/Toluene | 80 | High |

Note: This table presents generalized conditions for Buchwald-Hartwig amination based on literature for analogous aryl halides and is intended to be illustrative of potential parameters for the synthesis of the target compound.

Advanced Synthetic Strategies and Process Optimization

The construction of a complex molecule like Fluoren-2-amine, 1,3-dibromo-7-chloro- necessitates advanced synthetic strategies that go beyond single-step transformations. These include tandem reactions and the careful orchestration of multiple synthetic steps to ensure high yields and purity.

One advanced approach could involve a tandem palladium-catalyzed process that combines C-C bond formation to construct the fluorene skeleton with subsequent C-N bond formation. For example, a Suzuki cross-coupling reaction could be employed to create a substituted biphenyl (B1667301) precursor, which could then undergo an intramolecular C-H activation/cyclization to form the fluorene ring. labxing.com The strategic placement of halogen atoms on the starting materials would be critical to direct the cyclization and leave the desired substitution pattern on the final fluorene core.

Achieving chemoselectivity is paramount when dealing with polyhalogenated substrates. The different halogens (bromine and chlorine) on the fluorene ring exhibit distinct reactivities in palladium-catalyzed cross-coupling reactions. This difference can be exploited to selectively functionalize one position over another. For instance, a C-Br bond is generally more reactive than a C-Cl bond in oxidative addition to palladium(0). This would allow for selective reactions at the bromine-substituted positions while leaving the chlorine atom intact.

Site-selective cross-coupling of polyhalogenated arenes is a well-documented strategy that can be applied here. nih.gov By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to control which halogen atom reacts. For instance, in a polyhalogenated system, steric hindrance and electronic effects of neighboring substituents can influence the selectivity of the cross-coupling reaction. nih.gov

Stereoselectivity is not a primary concern for the synthesis of the achiral target molecule itself. However, in the synthesis of more complex fluoren-2-amine analogs with chiral centers, stereoselective methods would be essential.

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. This includes the use of catalytic processes, minimizing waste, and employing environmentally benign reagents and solvents. researchgate.netresearchgate.net Palladium-catalyzed reactions, while powerful, often rely on expensive and sometimes toxic metals and ligands. Therefore, developing routes with very low catalyst loadings and efficient catalyst recycling is a key aspect of process optimization. acs.orgacs.org

Cascade reactions, where multiple bond-forming events occur in a single pot, are a hallmark of efficient synthesis. nih.gov A potential sustainable route to a precursor of the target molecule could involve a gold-catalyzed cascade reaction starting from a nitroaromatic compound. Such reactions can lead to the formation of substituted anilines in a highly chemoselective manner, even in the presence of halogens. nih.gov

Furthermore, the principles of green chemistry, such as the use of safer solvents and designing for energy efficiency, should be integrated into the synthetic design. researchgate.net For instance, exploring reactions in aqueous media or using flow chemistry could offer significant advantages in terms of safety, scalability, and environmental impact. acs.orgacs.org

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Considerations |

| Palladium-Catalyzed Amination | High functional group tolerance, well-established methodology. | Potential for side reactions at other halogenated sites, cost of catalyst and ligands. | Ligand selection, control of reaction conditions to ensure selectivity. |

| Tandem C-C/C-H Activation | Step-economy, rapid construction of the fluorene core. | Requires carefully designed precursors, optimization can be challenging. | Strategic placement of directing groups and halogens. |

| Site-Selective Cross-Coupling | Precise control over functionalization of polyhalogenated systems. | Requires careful tuning of reaction conditions, may require specific catalyst/ligand systems. | Relative reactivity of C-Br vs. C-Cl bonds. |

| Sustainable/Cascade Reactions | Reduced waste, improved atom economy, potentially safer processes. | May require specialized catalysts, development of new methodologies. | Catalyst stability and recyclability, solvent choice. |

Chemical Reactivity and Transformation Pathways of Fluoren 2 Amine, 1,3 Dibromo 7 Chloro

Reactivity of Halogen Substituents in Polyhalogenated Fluorenes

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the halogen substituents in Fluoren-2-amine, 1,3-dibromo-7-chloro-. In an SNAr reaction, a nucleophile attacks an aromatic ring, leading to the displacement of a leaving group, in this case, a halide ion. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups. libretexts.org

The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. libretexts.org This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen that polarizes the carbon-halogen bond. youtube.com In the case of Fluoren-2-amine, 1,3-dibromo-7-chloro-, the chlorine atom at the 7-position would be expected to be more susceptible to nucleophilic attack than the bromine atoms at the 1 and 3-positions, assuming similar electronic environments.

| Factor | Influence on Nucleophilic Aromatic Substitution | Expected Effect on Fluoren-2-amine, 1,3-dibromo-7-chloro- |

| Electron-withdrawing groups | Activate the ring towards nucleophilic attack libretexts.org | The halogens themselves are electron-withdrawing, but the amino group is strongly activating. |

| Electron-donating groups | Deactivate the ring towards nucleophilic attack youtube.com | The amino group at the 2-position will significantly deactivate the ring, particularly at the ortho and para positions (1 and 3). |

| Nature of the leaving group | Reactivity order is generally F > Cl > Br > I libretexts.org | The chlorine at position 7 would be a better leaving group than the bromines at positions 1 and 3 in a typical SNAr reaction. |

While nucleophilic substitution is a key consideration, the halogenated fluorene (B118485) system can also participate in reactions involving electrophiles and radicals. However, direct electrophilic aromatic substitution on the halogenated rings is unlikely due to the deactivating effect of the halogens.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds and are highly applicable to polyhalogenated arenes. mdpi.comnih.govnih.gov In these reactions, the reactivity of the carbon-halogen bond is typically I > Br > Cl. Therefore, the bromine atoms at positions 1 and 3 would be expected to react preferentially over the chlorine atom at position 7 in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization of the molecule. researchgate.net

Transformations Involving the Aromatic Amine Functionality

The amino group at the 2-position is a versatile functional handle that can undergo a variety of chemical transformations.

The primary amino group can be readily derivatized to form a wide range of functional groups. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents.

A variety of reagents are available for the derivatization of amino groups, often for the purpose of chromatographic analysis. sdiarticle4.com For example, 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common reagent used for the fluorescent labeling of amino acids. nih.govcreative-proteomics.com

| Derivatization Reaction | Reagent | Product |

| Acylation | Acetyl chloride | N-(1,3-dibromo-7-chloro-9H-fluoren-2-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(1,3-dibromo-7-chloro-9H-fluoren-2-yl)-4-methylbenzenesulfonamide |

| Diazotization followed by Sandmeyer reaction | NaNO₂, HCl then CuCN | 1,3-dibromo-7-chloro-9H-fluorene-2-carbonitrile |

The amino group, being a strong activating group, will direct electrophilic substitution to the ortho and para positions. However, in this heavily substituted fluorene, the only available position for further electrophilic attack on the same ring is position 4. The steric hindrance from the adjacent bromine at position 3 may influence the feasibility of such reactions.

The amino group can also participate in the formation of heterocyclic systems. For instance, it can react with dicarbonyl compounds or their equivalents to form various fused heterocyclic structures.

Reactions at the 9-Position of the Fluorene Skeleton

The methylene (B1212753) bridge at the 9-position of the fluorene ring is acidic due to the flanking aromatic rings, which stabilize the resulting carbanion. This position is, therefore, a key site for a variety of chemical transformations. mdpi.comgoogle.com

The acidity of the C9-protons allows for deprotonation with a suitable base, followed by reaction with various electrophiles. Common reactions at the 9-position include:

Alkylation: Reaction of the fluorenyl anion with alkyl halides to introduce one or two alkyl groups. researchgate.net

Knoevenagel Condensation: Reaction with aldehydes or ketones in the presence of a base to form a double bond at the 9-position, leading to dibenzofulvene derivatives. mdpi.com

Oxidation: Oxidation of the methylene group to a carbonyl group, forming the corresponding fluorenone.

The presence of the electron-withdrawing halogen substituents on the fluorene ring system would be expected to increase the acidity of the C9-protons, thus facilitating reactions that proceed via the fluorenyl anion.

| Reaction at 9-Position | Reagents | Product Type |

| Alkylation | Base (e.g., NaH), Alkyl halide (e.g., CH₃I) | 9-Alkyl or 9,9-dialkyl fluorene derivative |

| Knoevenagel Condensation | Aldehyde (e.g., benzaldehyde), Base (e.g., piperidine) | 9-(Arylmethylene)fluorene derivative |

| Oxidation | Oxidizing agent (e.g., KMnO₄) | Fluorenone derivative |

Intramolecular Cyclization and Rearrangement Reactions

The structural framework of Fluoren-2-amine, 1,3-dibromo-7-chloro- presents several possibilities for intramolecular cyclization and rearrangement reactions, largely dictated by the nature of the substituents on the fluorene core.

Intramolecular Cyclization:

Intramolecular cyclization reactions in fluorene derivatives often involve the formation of new rings, leading to more complex polycyclic aromatic systems. For Fluoren-2-amine, 1,3-dibromo-7-chloro-, the presence of the amine and halogen substituents opens up potential pathways for cyclization, typically under specific reaction conditions such as the presence of a catalyst.

One potential pathway could involve the palladium-catalyzed intramolecular hydroarylation of an appropriately substituted precursor, a method known to be effective for synthesizing fluorene derivatives. researchgate.net While the starting material in this case is already a fluorene, further cyclization could be envisioned if a suitable reactive partner is introduced elsewhere on the molecule. For instance, if a side chain were present, the amino group could participate in cyclization reactions.

Another possibility involves reactions that proceed through radical intermediates. For example, the oxidative decarboxylation of amino acids can produce α-aminoalkyl radicals, which can then participate in cyclization. mt.com While not a direct cyclization of the fluorene ring itself, this illustrates how the amino substituent can be a handle for forming new cyclic structures attached to the fluorene backbone.

Rearrangement Reactions:

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de In the context of Fluoren-2-amine, 1,3-dibromo-7-chloro-, rearrangement reactions could be initiated at the amino group or could involve the halogen substituents under specific conditions.

Common rearrangement reactions involving amino groups on aromatic rings include the Hofmann, Curtius, and Beckmann rearrangements, although these typically involve the conversion of other functional groups into amines or amides. byjus.com A more relevant potential rearrangement for an aromatic amine might be analogous to the Bamberger rearrangement, which converts N-phenylhydroxylamines to aminophenols in the presence of a strong acid. wiley-vch.de While the substrate is different, it highlights the potential for rearrangements involving the nitrogen atom under acidic conditions.

Rearrangements involving the halogen atoms are also conceivable, particularly under conditions that favor the formation of carbocation intermediates. masterorganicchemistry.com For instance, in the presence of a strong Lewis acid, a halogen atom could potentially migrate, although this is less common for aryl halides compared to alkyl halides. The stability of the resulting carbocation would be a key determining factor. slideshare.net

Influence of Substituent Effects on Reaction Selectivity

The reactivity and regioselectivity of any reaction involving Fluoren-2-amine, 1,3-dibromo-7-chloro- are heavily influenced by the electronic and steric effects of the amino, bromo, and chloro substituents.

The amino group (-NH2) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate formed during electrophilic attack.

Conversely, the bromine and chlorine atoms are deactivating groups, yet they are also ortho-, para-directors. libretexts.org Their deactivating nature stems from their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.org The resonance effect, although weaker, is what directs incoming electrophiles to the ortho and para positions. libretexts.org

In Fluoren-2-amine, 1,3-dibromo-7-chloro-, the positions of the substituents create a complex interplay of these effects. The powerful activating and directing effect of the amino group at position 2 would strongly favor electrophilic substitution at the positions ortho and para to it. However, the presence of the bromine atoms at positions 1 and 3, and the chlorine atom at position 7, will significantly modulate this reactivity.

The table below summarizes the expected directing effects of the substituents on electrophilic aromatic substitution on the fluorene ring system.

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH2 | 2 | Activating (Resonance) | Ortho, Para |

| -Br | 1, 3 | Deactivating (Inductive) | Ortho, Para |

| -Cl | 7 | Deactivating (Inductive) | Ortho, Para |

The net effect on reaction selectivity will be a balance of these competing influences. For instance, in an electrophilic substitution reaction, the activating effect of the amino group would be the dominant factor in determining the position of the incoming electrophile. However, the steric bulk and deactivating nature of the adjacent bromine atoms would likely disfavor substitution at the positions closest to them.

Advanced Spectroscopic Characterization and Structural Elucidation of Fluoren 2 Amine, 1,3 Dibromo 7 Chloro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A full structural assignment using NMR spectroscopy would require the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Without experimental data, a theoretical analysis of the ¹H NMR spectrum can be hypothesized. The spectrum would be expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromine and chlorine atoms, as well as the amino group. The protons on the fluorene (B118485) ring system would likely appear in the aromatic region (typically 7.0-8.0 ppm), with their exact shifts and splitting patterns determined by their electronic environment and proximity to neighboring protons and substituent groups. The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that could vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. The spectrum would be expected to display signals for each unique carbon atom in the fluorene ring system. The chemical shifts of the carbon atoms would be significantly affected by the attached halogens and the amino group. Carbons bonded to the electronegative bromine and chlorine atoms would be expected to show downfield shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. COSY would reveal the coupling relationships between adjacent protons, while HSQC would correlate directly bonded proton and carbon atoms. HMBC would provide information about longer-range correlations between protons and carbons, which is essential for piecing together the complete molecular structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound, as well as for gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of Fluoren-2-amine, 1,3-dibromo-7-chloro-. By providing a highly accurate mass measurement, HRMS could definitively establish the molecular formula as C₁₃H₈Br₂ClN. The isotopic pattern observed in the mass spectrum would be particularly characteristic, showing the distinct contributions of the two bromine isotopes (⁷⁹Br and ⁸¹Br) and the two chlorine isotopes (³⁵Cl and ³⁷Cl).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For Fluoren-2-amine, 1,3-dibromo-7-chloro-, IR and Raman spectra would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), and C=C stretching vibrations within the aromatic system (in the 1400-1600 cm⁻¹ region). The C-Br and C-Cl stretching vibrations would be expected to appear in the fingerprint region of the spectrum, at lower wavenumbers.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence

The electronic absorption and emission properties of Fluoren-2-amine, 1,3-dibromo-7-chloro- are of significant interest for understanding its potential in optoelectronic applications. The study of its Ultraviolet-Visible (UV-Vis) absorption and photoluminescence (PL) spectra reveals key aspects of its electronic transitions.

The UV-Vis absorption spectrum of fluorene and its derivatives is primarily characterized by strong absorption bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the aromatic system. For Fluoren-2-amine, 1,3-dibromo-7-chloro-, the presence of an amino group (an electron-donating group) and halogen atoms (electron-withdrawing and heavy atoms) is expected to significantly influence these transitions. The amino group typically causes a bathochromic (red) shift in the absorption maxima (λmax) due to the extension of the conjugated system through lone pair-π interactions. Conversely, the electron-withdrawing nature of the bromine and chlorine atoms may lead to a more complex interplay of electronic effects.

In a typical analysis, the absorption spectrum would likely exhibit two main absorption bands. A higher energy band would be associated with the π-π* transition of the fluorene core, while a lower energy band, extending into the near-UV or visible region, would arise from an intramolecular charge transfer (ICT) character, from the amino group to the halogenated fluorene ring.

Photoluminescence spectroscopy provides further insights into the excited state properties. Upon excitation at a wavelength corresponding to its absorption bands, Fluoren-2-amine, 1,3-dibromo-7-chloro- is expected to exhibit fluorescence. The emission wavelength is generally red-shifted with respect to the absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide information about the difference in geometry between the ground and excited states. The presence of heavy atoms like bromine can also influence the photoluminescence quantum yield through the heavy-atom effect, which can promote intersystem crossing to the triplet state, potentially leading to phosphorescence or a reduction in fluorescence intensity.

Table 1: Representative Electronic Spectroscopy Data for a Halogenated Fluoren-2-amine Derivative

| Parameter | Value |

|---|---|

| Absorption Maximum (λmax) | ~350 - 420 nm |

| Molar Absorptivity (ε) | > 20,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | ~450 - 550 nm |

| Stokes Shift | ~100 - 130 nm |

| Fluorescence Quantum Yield (ΦF) | Variable (influenced by solvent and substitution) |

Note: The data presented in this table is illustrative and based on typical values for functionally similar fluorene derivatives. Actual experimental values for Fluoren-2-amine, 1,3-dibromo-7-chloro- may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of Fluoren-2-amine, 1,3-dibromo-7-chloro- would provide invaluable information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

The fluorene core is a rigid, planar tricyclic aromatic system. The substituents—two bromine atoms, a chlorine atom, and an amino group—would be located on this core. The C-Br and C-Cl bond lengths are expected to be in the typical range for aromatic halides. The C-N bond of the amino group would also exhibit standard bond lengths. The planarity of the fluorene system is a key feature, although minor deviations can occur due to crystal packing forces.

Table 2: Representative Crystallographic Data for a Substituted Fluorene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| a (Å) | ~8 - 12 Å |

| b (Å) | ~10 - 15 Å |

| c (Å) | ~15 - 20 Å |

| α (°) | 90° |

| β (°) | ~90 - 105° |

| γ (°) | 90° |

| Z (molecules per unit cell) | 4 or 8 |

| Key Intermolecular Interactions | π-π stacking, Hydrogen bonding, Halogen bonding |

Note: This data is representative and based on common crystal structures of substituted fluorene derivatives. mdpi.com The actual crystallographic parameters for Fluoren-2-amine, 1,3-dibromo-7-chloro- would need to be determined experimentally.

Photoelectron Emission Spectroscopy (PES) for Electronic Structure Characterization

Photoelectron Emission Spectroscopy (PES) is a powerful surface-sensitive technique used to investigate the electronic structure of materials. By irradiating a sample with high-energy photons (usually UV or X-rays) and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of electrons in the material, providing direct information about the occupied electronic states.

For Fluoren-2-amine, 1,3-dibromo-7-chloro-, Ultraviolet Photoelectron Spectroscopy (UPS) would be particularly useful for probing the valence band region, which is composed of the molecular orbitals. The highest occupied molecular orbital (HOMO) energy level is a critical parameter for understanding the charge injection and transport properties of an organic semiconductor. The ionization potential (IP) of the molecule, which is the energy required to remove an electron from the HOMO level to the vacuum level, can be directly measured from the onset of the UPS spectrum.

The presence of the electron-donating amino group is expected to raise the HOMO energy level (decrease the ionization potential) compared to unsubstituted fluorene. Conversely, the electron-withdrawing halogen atoms would likely lower the HOMO energy level. The net effect would depend on the balance of these opposing influences.

X-ray Photoelectron Spectroscopy (XPS) would provide information about the core-level electrons, allowing for elemental analysis and the determination of the chemical states of the constituent atoms (C, N, Br, Cl). Shifts in the core-level binding energies can provide insights into the local chemical environment of each element within the molecule.

Table 3: Representative Photoelectron Spectroscopy Data for a Fluorene-Arylamine Derivative

| Parameter | Value |

|---|---|

| Ionization Potential (from UPS) | ~5.5 - 6.0 eV |

| HOMO Energy Level (relative to Fermi level) | ~1.0 - 1.5 eV |

| C 1s Core Level Binding Energy (from XPS) | ~284 - 286 eV |

| N 1s Core Level Binding Energy (from XPS) | ~399 - 401 eV |

| Br 3d Core Level Binding Energy (from XPS) | ~68 - 70 eV |

| Cl 2p Core Level Binding Energy (from XPS) | ~199 - 201 eV |

Note: These values are illustrative and based on typical data for fluorene-arylamine systems. researchgate.net The precise values for Fluoren-2-amine, 1,3-dibromo-7-chloro- would be subject to experimental determination.

Computational and Theoretical Investigations of Fluoren 2 Amine, 1,3 Dibromo 7 Chloro

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict various molecular properties, including electronic distribution, orbital energies, and reactivity, providing a balance between accuracy and computational cost. For a molecule like Fluoren-2-amine, 1,3-dibromo-7-chloro-, DFT can elucidate how the interplay between the fluorene (B118485) backbone, the electron-donating amine group, and the electron-withdrawing halogen substituents dictates its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comtaylorandfrancis.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its nucleophilicity. taylorandfrancis.com The energy of the LUMO (ELUMO) is related to its electron affinity and electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For Fluoren-2-amine, 1,3-dibromo-7-chloro-, the amine group (-NH2) is expected to raise the HOMO energy level due to its electron-donating nature, while the electronegative bromine and chlorine atoms will likely lower the LUMO energy. This combined effect would lead to a relatively small HOMO-LUMO gap, suggesting significant potential for chemical reactivity and charge transfer within the molecule. rsc.org Theoretical calculations on similar compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, have shown how halogen and amine substituents influence these orbital energies. researchgate.net

Table 1: Representative DFT-Calculated Frontier Orbital Energies for a Halogenated Aniline Analog

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: Values are hypothetical and for illustrative purposes, based on typical ranges for similar halogenated aromatic amines.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. preprints.org It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. rsc.org

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For Fluoren-2-amine, 1,3-dibromo-7-chloro-, negative potential is expected around the nitrogen atom of the amine group due to its lone pair of electrons and around the halogen atoms perpendicular to the C-X bonds. researchgate.net

Positive Potential (Blue): These regions are electron-poor or have a partial positive charge, making them sites for nucleophilic attack. Positive potential is anticipated around the hydrogen atoms of the amine group. A region of positive potential, known as a σ-hole, is also expected along the axis of the C-Br and C-Cl bonds, which can lead to specific directional interactions like halogen bonding. preprints.orgsemanticscholar.org

Neutral Potential (Green): These areas represent regions of nonpolar character, typically found over the carbon atoms of the aromatic rings. walisongo.ac.id

The MEP map provides a clear visual prediction of where the molecule will interact with other electrophilic or nucleophilic species.

Fukui functions are reactivity indices derived from DFT that quantify the change in electron density at a specific point in a molecule when the total number of electrons changes. mdpi.com They provide a more quantitative prediction of local reactivity than MEP maps by identifying the most reactive sites for different types of chemical attack.

The condensed Fukui function for an atom k can be calculated for:

Nucleophilic attack (fk+): Predicts the most electrophilic site.

Electrophilic attack (fk-): Predicts the most nucleophilic site.

Radical attack (fk0): Predicts the site most susceptible to radical reactions.

For Fluoren-2-amine, 1,3-dibromo-7-chloro-, the amine group would activate the fluorene ring, making certain carbon atoms highly susceptible to electrophilic attack (high fk- values). Conversely, the carbon atoms bonded to the halogens would likely be primary sites for nucleophilic attack (high fk+ values). The nitrogen atom itself would also be a key reactive center. In some cases, particularly with strong electron-withdrawing groups, Fukui functions can yield negative values, which indicates a lack of reactivity at that specific site. mdpi.com

Quantum Chemical Calculations for Molecular Conformation and Stability

Quantum chemical calculations, using methods like Hartree-Fock (HF) or DFT, are essential for determining the most stable three-dimensional structure of a molecule. researchgate.net By performing a geometry optimization, these methods find the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

This process yields precise information on bond lengths, bond angles, and dihedral (torsional) angles. For Fluoren-2-amine, 1,3-dibromo-7-chloro-, these calculations would reveal the planarity of the fluorene ring system, the precise orientation of the amine group relative to the ring, and the C-Br and C-Cl bond distances. Studies on analogous molecules like (2-chloroethyl)amine have demonstrated the accuracy of these methods in predicting conformational preferences and intramolecular interactions. semanticscholar.org

Table 2: Predicted Geometrical Parameters for Key Bonds and Angles

| Parameter | Predicted Value |

|---|---|

| Bond Lengths | |

| C-Cl | ~1.74 Å |

| C-Br | ~1.90 Å |

| C-N | ~1.40 Å |

| Bond Angles | |

| C-C-Cl | ~120° |

| C-C-Br | ~120° |

| C-C-N | ~121° |

Note: These values are representative estimates based on standard bond lengths and angles in similar aromatic compounds.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment (e.g., a solvent). nih.gov

An MD simulation of Fluoren-2-amine, 1,3-dibromo-7-chloro- in a solvent like water or dimethyl sulfoxide (B87167) could reveal:

The rotational freedom of the C-N bond and the flexibility of the amine group.

The formation and lifetime of hydrogen bonds between the amine group and solvent molecules.

The stability of potential halogen bonds between the molecule's halogen atoms and electron-donating species. nih.gov

These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is often a fluid state rather than an isolated gas phase. researchgate.net

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory (TST) is a fundamental concept used to understand and predict the rates of chemical reactions. wikipedia.orglibretexts.org Computationally, TST involves locating the transition state (TS)—the highest energy point along a reaction coordinate, which represents the energy barrier that must be overcome for reactants to become products. libretexts.org

For a potential reaction involving Fluoren-2-amine, 1,3-dibromo-7-chloro-, such as an electrophilic aromatic substitution, computational chemists would:

Model the reactants and products.

Propose a reaction pathway.

Perform calculations to locate the geometry of the transition state structure.

Calculate the energy of the reactants, products, and the transition state.

The difference in energy between the reactants and the transition state is the activation energy (Ea). According to TST, the reaction rate is inversely and exponentially related to this energy barrier. umw.edu By comparing the activation energies for several possible reaction pathways, researchers can determine the most kinetically favorable mechanism. This approach provides invaluable, atomistic detail about how a chemical transformation occurs.

**5.5. Studies on Intram

olecular Charge Transfer (ICT) Phenomena**

The phenomenon of intramolecular charge transfer (ICT) is a fundamental process in molecular photophysics, playing a crucial role in the behavior of donor-acceptor substituted organic molecules. In the context of Fluoren-2-amine, 1,3-dibromo-7-chloro-, the molecular architecture suggests a significant potential for ICT. The fluorene core acts as a π-conjugated bridge, facilitating the electronic communication between the electron-donating amino group (-NH₂) at the C2 position and the various electron-withdrawing or modulating halogen substituents (bromine at C1 and C3, chlorine at C7).

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules with a distinct donor-acceptor character, this transition often results in a spatial redistribution of electron density. Theoretical investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the nature and extent of this charge transfer.

Computational studies on analogous fluorene derivatives have established that the amino group significantly raises the energy of the HOMO, localizing it predominantly on the donor moiety. Conversely, electron-withdrawing groups tend to lower the energy of the LUMO and localize it on the acceptor portion of the molecule. For Fluoren-2-amine, 1,3-dibromo-7-chloro-, it is hypothesized that the HOMO would be centered on the amino group and the adjacent aromatic carbons. The LUMO, in contrast, would be distributed across the fluorene ring system, with notable contributions from the carbon atoms bearing the electron-withdrawing halogen substituents.

The spatial separation of the HOMO and LUMO is a hallmark of an ICT state. This charge separation upon excitation leads to a significant increase in the dipole moment of the excited state compared to the ground state. This change in dipole moment is a key characteristic that can be both calculated computationally and inferred experimentally from solvatochromic studies, where the emission wavelength of the molecule shifts in response to the polarity of the solvent.

Detailed Research Findings from Theoretical Models

Table 1: Calculated Frontier Molecular Orbital Energies and Properties

| Parameter | Value | Description |

| HOMO Energy | -5.85 eV | Highest Occupied Molecular Orbital energy, indicative of the electron-donating capacity. |

| LUMO Energy | -2.15 eV | Lowest Unoccupied Molecular Orbital energy, reflecting the electron-accepting nature. |

| HOMO-LUMO Gap | 3.70 eV | The energy difference between the HOMO and LUMO, corresponding to the lowest energy electronic transition. |

| Ground State Dipole Moment | 2.5 D | The calculated dipole moment of the molecule in its electronic ground state. |

| Excited State Dipole Moment | 8.9 D | The calculated dipole moment of the first singlet excited state, showing a significant increase due to ICT. |

Note: The values presented in this table are illustrative and based on typical results for similar donor-acceptor fluorene derivatives.

The significant increase in the dipole moment from the ground to the excited state underscores the substantial charge redistribution upon photoexcitation, which is characteristic of an ICT process.

Table 2: Analysis of the S₀ → S₁ Electronic Transition

| Parameter | Value | Contribution |

| Transition Energy | 3.70 eV | Corresponds to the HOMO → LUMO transition. |

| Wavelength (λ) | 335 nm | The calculated absorption wavelength for the primary electronic transition. |

| Oscillator Strength (f) | 0.85 | A measure of the intensity of the electronic transition. A high value indicates a strongly allowed transition. |

| Major Contribution | HOMO → LUMO | > 95% |

Note: This table illustrates the expected primary electronic transition for Fluoren-2-amine, 1,3-dibromo-7-chloro- as would be predicted by TD-DFT calculations.

The analysis of the electronic transition would likely show that it is almost entirely described by the promotion of an electron from the HOMO to the LUMO. Visual inspection of the calculated molecular orbitals would further confirm the ICT nature of this transition. The HOMO would be localized on the aminophenyl part of the molecule, while the LUMO would be distributed over the halogen-substituted portion of the fluorene system.

The presence of multiple halogen atoms (two bromine and one chlorine) introduces a complex electronic landscape. While halogens are traditionally considered electron-withdrawing through the inductive effect, they can also act as weak π-donors through their lone pairs. Computational models would be essential to dissect the net electronic influence of this specific substitution pattern on the ICT process. The positions of the halogens are also critical; the bromine atoms at C1 and C3 are in close proximity to the amino donor at C2, which could lead to interesting electronic coupling effects. The chlorine at C7, being more distant, would exert its influence primarily through the π-system of the fluorene backbone.

Applications of Fluoren 2 Amine, 1,3 Dibromo 7 Chloro and Its Derivatives in Advanced Materials Science

Role as Versatile Synthetic Intermediates for Advanced Organic Compounds

The potential of a molecule to serve as a synthetic intermediate is predicated on its reactivity and the ability to undergo further chemical transformations. For a compound like Fluoren-2-amine, 1,3-dibromo-7-chloro-, its structure suggests several possibilities for derivatization. The amine group (-NH2) is a versatile functional group that can participate in a wide range of reactions, including amidation, imine formation, and transition metal-catalyzed cross-coupling reactions. Similarly, the bromine and chlorine atoms are excellent leaving groups for cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are instrumental in the synthesis of complex organic molecules.

Precursors for Fluorescent Dyes and Chemical Probes

In theory, the fluorene (B118485) core of this molecule could be a building block for fluorescent dyes. Fluorene and its derivatives are known for their strong blue fluorescence. The amine group could be functionalized to tune the electronic properties and, consequently, the photophysical characteristics of the resulting dye. However, there is no specific research available that demonstrates the use of Fluoren-2-amine, 1,3-dibromo-7-chloro- as a precursor for fluorescent dyes or chemical probes.

Building Blocks for Monomers and Polymers

The di-bromo and chloro substitutions on the fluorene ring, in combination with the amine group, present multiple reactive sites that could potentially be used for polymerization. For instance, the bromine atoms could be used in Suzuki or Stille polycondensation reactions to form conjugated polymers, which are of great interest for organic electronics. The amine group could also be incorporated into polymer backbones, such as in polyamides or polyimides. Nevertheless, a review of the scientific literature reveals no instances of Fluoren-2-amine, 1,3-dibromo-7-chloro- being used as a monomer for the synthesis of polymers.

Optoelectronic Materials and Devices

Fluorene-based materials are widely explored for their applications in optoelectronic devices due to their excellent charge transport properties, high photoluminescence quantum yields, and good thermal stability.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications

While many fluorene derivatives have been successfully employed as emitting materials or host materials in OLEDs, there is no published data on the electroluminescent properties of Fluoren-2-amine, 1,3-dibromo-7-chloro- or its derivatives.

Organic Field-Effect Transistors (OFETs)

The charge carrier mobility of fluorene-based polymers and small molecules makes them attractive for use in OFETs. The specific substitutions on Fluoren-2-amine, 1,3-dibromo-7-chloro- would be expected to influence its molecular packing and electronic properties, which are critical for OFET performance. However, no studies have been found that report on the fabrication or characterization of OFETs using this particular compound.

Components in Solar Cells (e.g., Hole Transport Layers)

Fluorene-containing materials are often used as hole transport layers (HTLs) in organic and perovskite solar cells due to their suitable energy levels and good hole mobility. The amine functionality on the subject compound could enhance its hole-transporting capabilities. Despite the general promise of fluorene derivatives in this application, there is no specific evidence in the literature of Fluoren-2-amine, 1,3-dibromo-7-chloro- being utilized or studied as a component in solar cells.

Based on the conducted research, there is currently insufficient publicly available scientific literature to generate a detailed article on the applications of the specific chemical compound "Fluoren-2-amine, 1,3-dibromo-7-chloro-" and its derivatives in the requested areas of advanced materials science. Searches for scholarly articles, patents, and research data pertaining to its use in chemical sensors, functional materials with tunable photophysical properties, and energy storage materials did not yield specific findings.

While the broader family of fluorene-based compounds is known for its applications in materials science due to its unique electronic and photophysical properties, information detailing the synthesis, properties, and performance of "Fluoren-2-amine, 1,3-dibromo-7-chloro-" in the specified contexts could not be located. The provided outline requires in-depth research findings and data tables, which are not available in the public domain for this particular compound.

Therefore, it is not possible to construct a scientifically accurate and informative article that adheres to the user's strict outline and content requirements at this time. Further research and publication in the scientific community would be necessary to provide the level of detail requested.

Future Research Directions and Emerging Trends in Halogenated Aminofluorene Chemistry

Development of Highly Efficient and Selective Synthetic Routes for Complex Fluorene (B118485) Structures

The synthesis of poly-functionalized fluorenes, such as the target compound with its specific pattern of bromine, chlorine, and amine substituents, remains a significant challenge. Current multi-step syntheses can be inefficient and costly. Future research will prioritize the development of novel synthetic methodologies that offer high yields and precise control over the placement of various functional groups.

Investigation of Advanced Catalytic Systems for Functionalization

Building upon the development of new synthetic routes, a dedicated focus on advanced catalytic systems is paramount. The ability to selectively functionalize specific C-H or C-halogen bonds on an already substituted fluorene core is a primary objective. This allows for the late-stage modification of complex molecules, providing access to a wider array of derivatives for screening and application.

Future research will likely explore:

Relay Catalysis: Systems combining multiple catalysts, such as copper and ruthenium, can perform sequential reactions in a single pot to build stereochemically complex molecules with high efficiency. acs.org

Nanoporous Catalysts: Materials like nanoporous gold (npAu) are being investigated for selective oxidation reactions on fluorene derivatives, demonstrating how catalyst structure can influence reaction outcomes. semanticscholar.orgresearchgate.net

Palladacycles: These catalysts have shown high efficiency in sequential reactions for creating fluorenone structures, a common derivative of fluorene. acs.org

The development of catalysts that can operate under mild conditions, tolerate a wide range of functional groups, and provide high chemo- and regioselectivity will be transformative for the field.

Rational Design of Fluorene-Based Materials with Tailored Optoelectronic Performance

Fluorene derivatives are renowned for their excellent photophysical properties, including high fluorescence quantum yields, making them ideal candidates for organic light-emitting diodes (OLEDs) and chemical sensors. entrepreneur-cn.comtue.nl The specific arrangement of electron-withdrawing halogens (bromo-, chloro-) and an electron-donating group (amine) on "Fluoren-2-amine, 1,3-dibromo-7-chloro-" suggests a molecule designed to have specific electronic characteristics.

Future research will focus on the rational design of these materials to achieve targeted optoelectronic properties. This involves a deep understanding of structure-property relationships. mdpi.com Key research trends include:

Tuning Emission Colors: By carefully selecting the substituents on the fluorene core, scientists can modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the color of light emitted from blue to green and even red. entrepreneur-cn.comworldscientific.com

Controlling π-Conjugation: The extent of π-conjugation in fluorene-based polymers and molecules directly influences their absorption and emission spectra. mdpi.com Attaching different aromatic groups can extend this conjugation, leading to a bathochromic (red) shift in the emission wavelength. mdpi.com

Solvatochromism: Some fluorene derivatives exhibit solvatochromism, where their emission color changes depending on the polarity of the solvent. This property is particularly useful for developing chemical sensors. rsc.org

The table below illustrates how different modifications to the fluorene structure can impact its optical properties, a central theme in the future design of these materials.

| Structural Modification | Effect on Optoelectronic Properties | Potential Application |

| Introduction of electron-withdrawing groups (e.g., halogens, benzothiadiazole) | Red-shifts absorption/emission spectra, lowers LUMO energy level. worldscientific.comresearchgate.net | Tunable OLED emitters, electron-transport materials. |

| Introduction of electron-donating groups (e.g., amines) | Raises HOMO energy level, can increase fluorescence quantum yield. | Hole-transport materials, highly fluorescent probes. |

| Extension of π-conjugated system | Narrows the HOMO-LUMO gap, leading to red-shifted emission. mdpi.com | Red and green emitters for full-color displays. |

| Attachment of bulky groups at C-9 position | Enhances solubility and prevents aggregation-caused quenching. researchgate.net | Solution-processable organic electronics. |

This table is generated based on established principles in the field of fluorene chemistry and represents trends for rational design.

Integration of Fluorene Derivatives into Multifunctional Advanced Materials

The unique properties of halogenated aminofluorenes make them suitable for integration into advanced materials that perform multiple functions. Beyond simple light emission, researchers are exploring their use in a variety of cutting-edge applications.

Emerging trends include:

Organic Electronics: Due to their charge transport capabilities and stability, fluorene derivatives are used as hole transport materials in perovskite solar cells and as active layers in OLEDs. nbinno.comentrepreneur-cn.com

Chemical Sensors: The high sensitivity of their fluorescence to the local environment allows for the development of sensors for detecting specific molecules, such as explosives or environmental pollutants. tue.nlresearchgate.net

Optical Plastics and Films: The rigid cardo structure of some fluorene derivatives provides high heat resistance and a high refractive index, making them useful in optical plastics for camera lenses and liquid crystal display films. ogc.co.jp

Two-Photon Absorption (2PA): Certain fluorene derivatives exhibit strong 2PA, a property that is highly valuable for applications like 3D optical data storage, photodynamic therapy, and high-resolution fluorescence microscopy. researchgate.netucf.edu

Future work will focus on creating covalent linkages between fluorene units and other functional materials, such as polymers or nanoparticles, to create hybrid materials with synergistic properties.

Computational-Aided Discovery and Design of New Fluorene Compounds

As the complexity of target fluorene structures increases, traditional trial-and-error synthesis becomes impractical. Computational chemistry is emerging as an indispensable tool for accelerating the discovery and design of new materials.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods used to predict the electronic and optical properties of fluorene molecules before they are synthesized. worldscientific.com These computational approaches can:

Predict HOMO/LUMO energy levels to estimate the emission color and charge-injection properties. worldscientific.com

Simulate UV-Vis absorption and fluorescence spectra to guide the design of molecules with desired optical characteristics. acs.org

Investigate the effects of different substituents (like halogens or amines) on the molecular geometry and electronic structure. worldscientific.com

By computationally screening virtual libraries of candidate molecules, researchers can identify the most promising structures for synthesis, saving significant time and resources. This synergy between computational prediction and experimental validation will be a hallmark of future research in halogenated aminofluorene chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.